6H-Purin-6-one, 3,9-dihydro-9-butyl-
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Overview
Description
9-Butyl-3H-purin-6(9H)-one: is a purine derivative, which is a class of compounds widely studied for their biological and chemical properties. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. They play crucial roles in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-3H-purin-6(9H)-one typically involves the alkylation of a purine precursor. One common method is the reaction of 6-chloropurine with butylamine under basic conditions to replace the chlorine atom with a butyl group.
Industrial Production Methods
Industrial production methods for purine derivatives often involve multi-step synthesis processes, including purification and crystallization steps to ensure high purity of the final product. Specific conditions such as temperature, pressure, and solvents used can vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Purine derivatives can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group on the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated purines, while substitution reactions can produce various alkylated or aminated derivatives.
Scientific Research Applications
Chemistry: : Purine derivatives are used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals.
Biology: : They are studied for their roles in cellular processes, including DNA and RNA synthesis, and as potential therapeutic agents.
Medicine: : Some purine derivatives have been investigated for their antiviral, anticancer, and anti-inflammatory properties.
Industry: : Purine compounds are used in the manufacture of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 9-Butyl-3H-purin-6(9H)-one would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, receptors, and nucleic acids, affecting various biochemical pathways. For example, they may inhibit enzyme activity or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A well-known stimulant that is a methylated purine derivative.
Uniqueness
9-Butyl-3H-purin-6(9H)-one may have unique properties due to the presence of the butyl group, which can influence its solubility, reactivity, and biological activity compared to other purine derivatives.
Properties
CAS No. |
5444-84-8 |
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Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
9-butyl-1H-purin-6-one |
InChI |
InChI=1S/C9H12N4O/c1-2-3-4-13-6-12-7-8(13)10-5-11-9(7)14/h5-6H,2-4H2,1H3,(H,10,11,14) |
InChI Key |
PYQRTVFFAKSPAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1N=CNC2=O |
Origin of Product |
United States |
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